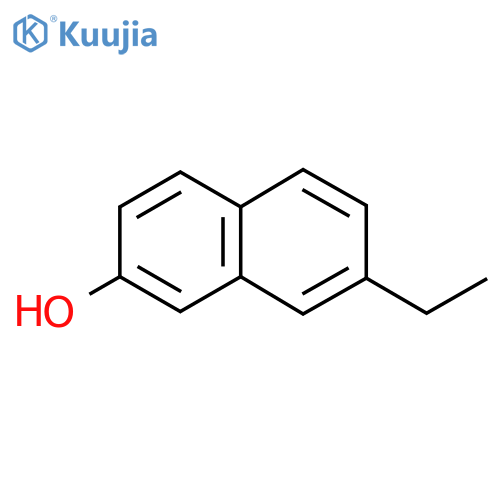

Cas no 1314130-74-9 (7-Ethylnaphthalen-2-ol)

7-Ethylnaphthalen-2-ol 化学的及び物理的性質

名前と識別子

-

- EN300-715859

- 7-ethylnaphthalen-2-ol

- 7-ethyl-2-naphthalenol

- SCHEMBL2221672

- 1314130-74-9

- JBXFALYHFAZOTL-UHFFFAOYSA-N

- 2-Naphthalenol, 7-ethyl-

- 7-Ethylnaphthalen-2-ol

-

- インチ: 1S/C12H12O/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h3-8,13H,2H2,1H3

- InChIKey: JBXFALYHFAZOTL-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2C=CC(CC)=CC=2C=1

計算された属性

- せいみつぶんしりょう: 172.088815002g/mol

- どういたいしつりょう: 172.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 20.2Ų

7-Ethylnaphthalen-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-715859-10.0g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 10g |

$5405.0 | 2023-05-23 | ||

| Enamine | EN300-715859-5.0g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 5g |

$3645.0 | 2023-05-23 | ||

| Enamine | EN300-715859-0.5g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 0.5g |

$1207.0 | 2023-05-23 | ||

| Enamine | EN300-715859-0.25g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 0.25g |

$1156.0 | 2023-05-23 | ||

| Enamine | EN300-715859-1.0g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 1g |

$1256.0 | 2023-05-23 | ||

| Enamine | EN300-715859-2.5g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 2.5g |

$2464.0 | 2023-05-23 | ||

| Enamine | EN300-715859-0.05g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 0.05g |

$1056.0 | 2023-05-23 | ||

| Enamine | EN300-715859-0.1g |

7-ethylnaphthalen-2-ol |

1314130-74-9 | 0.1g |

$1106.0 | 2023-05-23 |

7-Ethylnaphthalen-2-ol 関連文献

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

7-Ethylnaphthalen-2-olに関する追加情報

Comprehensive Overview of 7-Ethylnaphthalen-2-ol (CAS No. 1314130-74-9): Properties, Applications, and Industry Insights

7-Ethylnaphthalen-2-ol (CAS No. 1314130-74-9) is a specialized organic compound belonging to the naphthalene derivatives family. This compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications across pharmaceuticals, agrochemicals, and material science. With the increasing demand for high-performance intermediates in synthetic chemistry, 7-Ethylnaphthalen-2-ol has emerged as a key building block for researchers and industrial chemists alike.

The molecular formula of 7-Ethylnaphthalen-2-ol is C12H12O, featuring an ethyl group at the 7-position and a hydroxyl group at the 2-position of the naphthalene ring. This specific substitution pattern contributes to its enhanced solubility in organic solvents compared to unsubstituted naphthols, making it particularly valuable in formulation chemistry. Recent studies have highlighted its potential as a fluorescence probe in biochemical assays, aligning with the growing interest in molecular imaging technologies.

In the pharmaceutical sector, 7-Ethylnaphthalen-2-ol serves as a crucial intermediate for the synthesis of biologically active compounds. Its structural motif appears in several drug candidates targeting inflammatory pathways, reflecting the current industry focus on anti-inflammatory therapeutics. The compound's ability to undergo various electrophilic substitution reactions makes it particularly valuable for medicinal chemistry applications, where molecular diversification is often required during lead optimization stages.

From an industrial perspective, the synthesis of 7-Ethylnaphthalen-2-ol typically involves Friedel-Crafts alkylation of 2-naphthol, followed by purification through column chromatography or recrystallization. Recent advancements in green chemistry have prompted investigations into more sustainable production methods, including catalytic processes that minimize waste generation. These developments respond to the increasing market demand for environmentally friendly synthetic approaches.

The compound's physical properties include a melting point range of 85-88°C and characteristic UV absorption maxima at 225 nm and 275 nm. These spectral features make 7-Ethylnaphthalen-2-ol particularly useful in analytical chemistry applications, especially in HPLC method development where it can serve as a reference standard. Its stability under normal storage conditions (recommended at 2-8°C in airtight containers) ensures consistent performance in various applications.

Emerging research suggests potential applications of 7-Ethylnaphthalen-2-ol in organic electronics, particularly as a component in charge transport materials. This aligns with the booming interest in flexible electronics and OLED technologies, where naphthalene derivatives often demonstrate favorable electronic properties. The compound's ability to form stable complexes with certain metal ions also opens possibilities in sensor development, addressing current needs in environmental monitoring technologies.

Quality control of 7-Ethylnaphthalen-2-ol typically involves GC-MS analysis and 1H NMR spectroscopy to verify purity and structural integrity. The commercial availability of this compound with purity levels exceeding 98% has facilitated its adoption across research laboratories. Current market trends indicate growing demand for high-purity specialty chemicals, positioning 7-Ethylnaphthalen-2-ol as a valuable material for custom synthesis services.

Safety considerations for handling 7-Ethylnaphthalen-2-ol include standard laboratory precautions such as using personal protective equipment and working in well-ventilated areas. While not classified as highly hazardous, proper chemical storage practices should be followed to maintain product integrity. These precautions align with modern laboratory safety protocols emphasizing risk minimization in chemical handling.

The future outlook for 7-Ethylnaphthalen-2-ol appears promising, with potential expansions into catalysis and polymer chemistry applications. Its structural features make it a candidate for developing novel ligand systems in transition metal catalysis, an area experiencing rapid growth. Additionally, the compound's potential as a monomer precursor for specialty polymers could open new avenues in material science innovation.

For researchers seeking alternative naphthol derivatives, 7-Ethylnaphthalen-2-ol offers distinct advantages in terms of reactivity and functional group compatibility. Its balanced hydrophobicity makes it particularly useful in phase-transfer catalysis systems, addressing current challenges in heterogeneous reaction conditions. These characteristics position the compound as a versatile tool in modern synthetic chemistry workflows.

1314130-74-9 (7-Ethylnaphthalen-2-ol) 関連製品

- 899958-86-2(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)

- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)

- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)

- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)

- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)